6-Bromo-3-nitropyridin-2-amine
Overview
Description
6-Bromo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 6-Bromo-3-nitropyridin-2-amine involves a series of reactions. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-nitropyridin-2-amine can be found in various databases such as PubChem and ChemSpider .
Chemical Reactions Analysis
6-Bromo-3-nitropyridin-2-amine is instrumental in the synthesis of diverse heterocyclic compounds. Reactions involving bromo-nitropyridine derivatives have led to the synthesis of various heterocyclic structures, contributing to the field of medicinal and synthetic organic chemistry.
Physical And Chemical Properties Analysis
6-Bromo-3-nitropyridin-2-amine is a solid at room temperature. It has a molecular weight of 218.01 g/mol. The compound has a topological polar surface area of 84.7 Ų and a complexity of 160. It has one hydrogen bond donor count and four hydrogen bond acceptor counts .
Scientific Research Applications
Organic Synthesis
“6-Bromo-3-nitropyridin-2-amine” is an important compound used in organic synthesis . It can serve as a building block in the synthesis of various complex organic compounds due to its unique structure and reactivity.
Pharmaceuticals
This compound can be used in the development of new drugs. Its unique structure can interact with biological targets in a specific way, which can lead to the discovery of new therapeutic agents.
Agrochemicals
Similar to its use in pharmaceuticals, “6-Bromo-3-nitropyridin-2-amine” can also be used in the development of agrochemicals . These could include pesticides, herbicides, or fertilizers that help in improving crop yield and quality.
Dyestuffs
The compound can be used in the production of dyestuffs . The nitro group (-NO2) and the amine group (-NH2) in the compound can interact with different types of fabrics to produce a wide range of colors.
Material Science
In material science, “6-Bromo-3-nitropyridin-2-amine” can be used to create new materials with unique properties. These could include polymers, ceramics, or composites that have applications in various industries.
Biological Research
The compound can be used in biological research to study its interaction with different biological systems. This can help in understanding the biological activity of the compound and its potential effects on living organisms.
Safety and Hazards
Mechanism of Action
Mode of Action
Nitropyridines, in general, are known to undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion . . More specific information about the interaction of 6-Bromo-3-nitropyridin-2-amine with its targets is currently unavailable.
Biochemical Pathways
Nitropyridines can be involved in various reactions, leading to the formation of different compounds . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be formed in a two-step reaction
properties
IUPAC Name |
6-bromo-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZIHANXVKUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477511 | |
Record name | 6-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-nitropyridin-2-amine | |
CAS RN |
84487-04-7 | |
Record name | 6-Bromo-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84487-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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